Parotid salivary histidine-rich polypeptide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Parotid salivary histidine-rich polypeptide (PRP) is a protein that is found in the saliva of mammals. It was first discovered in 1972 by Dr. Andrew Szent-Gyorgyi and his team. PRP is a multifunctional protein that plays an essential role in the immune system, wound healing, and tissue regeneration. PRP has been extensively studied for its therapeutic potential in various medical fields.

Mecanismo De Acción

Parotid salivary histidine-rich polypeptide works by releasing growth factors that stimulate the growth of new cells and blood vessels. This compound also promotes the migration of cells to the site of injury, which helps to accelerate the healing process. This compound has been shown to increase the production of collagen, which is essential for tissue regeneration.

Biochemical and Physiological Effects:

This compound has been shown to have several biochemical and physiological effects. It promotes the growth of new blood vessels and cells, increases the production of collagen, and accelerates the healing process. This compound also has anti-inflammatory properties, which can help to reduce pain and swelling.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Parotid salivary histidine-rich polypeptide has several advantages for lab experiments. It is easy to isolate and purify, and it has a well-characterized structure. This compound can be used in various assays to study its biochemical and physiological effects. However, this compound has some limitations, including its variability between different individuals and its susceptibility to degradation.

Direcciones Futuras

There are several future directions for Parotid salivary histidine-rich polypeptide research. One area of interest is the development of new methods for the isolation and purification of this compound. Another area of interest is the development of new applications for this compound, including the treatment of chronic wounds and the promotion of tissue regeneration. Additionally, there is a need for further studies to understand the mechanism of action of this compound and its potential side effects.

Métodos De Síntesis

Parotid salivary histidine-rich polypeptide can be isolated from the saliva of mammals, including humans. The isolation process involves collecting saliva samples and purifying the this compound protein using various chromatography techniques. The purified this compound can be further characterized using spectroscopy and other analytical techniques.

Aplicaciones Científicas De Investigación

Parotid salivary histidine-rich polypeptide has been extensively studied for its therapeutic potential in various medical fields, including dentistry, orthopedics, and wound healing. This compound has been shown to promote tissue regeneration and accelerate wound healing by promoting the growth of new blood vessels and cells. This compound has also been used in dentistry for bone regeneration and in orthopedics for the treatment of bone defects and fractures.

Propiedades

Número CAS |

117233-32-6 |

|---|---|

Fórmula molecular |

C142H204N52O35 |

Peso molecular |

3199.5 g/mol |

Nombre IUPAC |

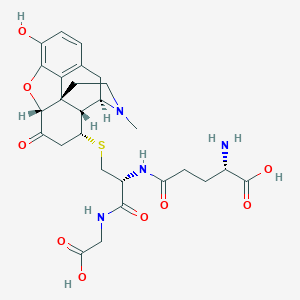

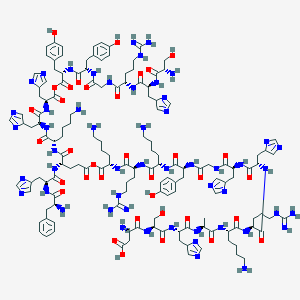

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[(4S)-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]oxy-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]oxy-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C142H204N52O35/c1-76(175-129(217)105(51-82-59-157-70-169-82)191-136(224)112(68-196)194-119(207)92(148)57-115(202)203)117(205)178-95(18-5-9-39-143)123(211)182-99(24-15-45-165-142(154)155)127(215)189-108(54-85-62-160-73-172-85)134(222)188-104(50-81-58-156-69-168-81)122(210)167-66-114(201)176-102(47-78-25-31-88(197)32-26-78)130(218)183-96(19-6-10-40-144)124(212)181-98(23-14-44-164-141(152)153)125(213)185-101(21-8-12-42-146)137(225)228-116(204)38-37-100(184-133(221)106(52-83-60-158-71-170-83)186-118(206)91(147)46-77-16-3-2-4-17-77)128(216)180-97(20-7-11-41-145)126(214)190-109(55-86-63-161-74-173-86)135(223)193-111(56-87-64-162-75-174-87)139(227)229-138(226)110(49-80-29-35-90(199)36-30-80)192-131(219)103(48-79-27-33-89(198)34-28-79)177-113(200)65-166-121(209)94(22-13-43-163-140(150)151)179-132(220)107(53-84-61-159-72-171-84)187-120(208)93(149)67-195/h2-4,16-17,25-36,58-64,69-76,81-87,91-112,195-199H,5-15,18-24,37-57,65-68,143-149H2,1H3,(H,166,209)(H,167,210)(H,175,217)(H,176,201)(H,177,200)(H,178,205)(H,179,220)(H,180,216)(H,181,212)(H,182,211)(H,183,218)(H,184,221)(H,185,213)(H,186,206)(H,187,208)(H,188,222)(H,189,215)(H,190,214)(H,191,224)(H,192,219)(H,193,223)(H,194,207)(H,202,203)(H4,150,151,163)(H4,152,153,164)(H4,154,155,165)/t76-,81?,82?,83?,84?,85?,86?,87?,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-/m0/s1 |

Clave InChI |

UMHAZRHZAQYINK-UCLGWUJRSA-N |

SMILES isomérico |

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1C=NC=N1)C(=O)N[C@@H](CC2C=NC=N2)C(=O)NCC(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)OC(=O)CC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4C=NC=N4)C(=O)N[C@@H](CC5C=NC=N5)C(=O)OC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC8C=NC=N8)NC(=O)[C@H](CO)N)NC(=O)[C@H](CC9C=NC=N9)NC(=O)[C@H](CC1=CC=CC=C1)N)NC(=O)[C@H](CC1C=NC=N1)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)N |

SMILES |

CC(C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1C=NC=N1)C(=O)NC(CC2C=NC=N2)C(=O)NCC(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)OC(=O)CCC(C(=O)NC(CCCCN)C(=O)NC(CC4C=NC=N4)C(=O)NC(CC5C=NC=N5)C(=O)OC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CC8C=NC=N8)NC(=O)C(CO)N)NC(=O)C(CC9C=NC=N9)NC(=O)C(CC1=CC=CC=C1)N)NC(=O)C(CC1C=NC=N1)NC(=O)C(CO)NC(=O)C(CC(=O)O)N |

SMILES canónico |

CC(C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1C=NC=N1)C(=O)NC(CC2C=NC=N2)C(=O)NCC(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)OC(=O)CCC(C(=O)NC(CCCCN)C(=O)NC(CC4C=NC=N4)C(=O)NC(CC5C=NC=N5)C(=O)OC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CC8C=NC=N8)NC(=O)C(CO)N)NC(=O)C(CC9C=NC=N9)NC(=O)C(CC1=CC=CC=C1)N)NC(=O)C(CC1C=NC=N1)NC(=O)C(CO)NC(=O)C(CC(=O)O)N |

Sinónimos |

parotid salivary histidine-rich polypeptide |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(Carboxymethyl)thio]-7-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B40392.png)

![8-Bromo-6-chloroimidazo[1,2-a]pyridine](/img/structure/B40403.png)

![2-Oxo-2,3-dihydrobenzo[d]thiazol-6-yl acetate](/img/structure/B40416.png)